molecular formula C21H27FN4O3 B14952370 4-cyclopentyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14952370
M. Wt: 402.5 g/mol
InChI Key: QCOKSGZYLUPCDB-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-3-{1-[2-(4-FLUOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a piperidine ring, and a fluorophenoxy group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-{1-[2-(4-FLUOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine moiety, and the attachment of the fluorophenoxy group. Common reagents used in these reactions include cyclopentanone, piperidine, and 4-fluorophenol, among others. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-3-{1-[2-(4-FLUOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-CYCLOPENTYL-3-{1-[2-(4-FLUOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-{1-[2-(4-FLUOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-CYCLOPENTYL-3-{1-[2-(4-CHLOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • 4-CYCLOPENTYL-3-{1-[2-(4-BROMOPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The uniqueness of 4-CYCLOPENTYL-3-{1-[2-(4-FLUOROPHENOXY)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27FN4O3

Molecular Weight

402.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H27FN4O3/c1-24-21(28)26(17-4-2-3-5-17)20(23-24)15-10-12-25(13-11-15)19(27)14-29-18-8-6-16(22)7-9-18/h6-9,15,17H,2-5,10-14H2,1H3

InChI Key

QCOKSGZYLUPCDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C4CCCC4

Origin of Product

United States

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